1,3,5-Tris(4-phenylquinolin-2-yl)benzene
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Overview
Description
1,3,5-Tris(4-phenylquinolin-2-yl)benzene is a complex organic compound characterized by its unique structure, which includes three phenylquinoline groups attached to a central benzene ring
Preparation Methods
The synthesis of 1,3,5-Tris(4-phenylquinolin-2-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives of phenylquinoline are coupled with a tris-bromo benzene precursor under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
1,3,5-Tris(4-phenylquinolin-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the phenylquinoline groups or the central benzene ring.
Scientific Research Applications
1,3,5-Tris(4-phenylquinolin-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-phenylquinolin-2-yl)benzene largely depends on its specific application. In photochemical applications, the compound’s unique electronic structure allows it to absorb and emit light efficiently, making it useful in OLEDs and other optoelectronic devices. In biological systems, its mechanism of action may involve interactions with DNA or proteins, leading to the modulation of cellular processes .
Comparison with Similar Compounds
1,3,5-Tris(4-phenylquinolin-2-yl)benzene can be compared to other trisubstituted benzene derivatives, such as:
1,3,5-Tris(4-hydroxyphenyl)benzene: Known for its applications in supramolecular chemistry and materials science.
1,3,5-Tris(phenylethynyl)benzene: Used in the synthesis of light-emitting materials and non-linear optical materials.
1,3,5-Tris(4-aminophenyl)benzene: Studied for its electrochemical properties and potential use in sensors.
The uniqueness of this compound lies in its combination of phenylquinoline groups, which impart distinct photophysical and electronic properties, making it particularly valuable in the field of organic electronics.
Properties
Molecular Formula |
C51H33N3 |
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Molecular Weight |
687.8 g/mol |
IUPAC Name |
2-[3,5-bis(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C51H33N3/c1-4-16-34(17-5-1)43-31-49(52-46-25-13-10-22-40(43)46)37-28-38(50-32-44(35-18-6-2-7-19-35)41-23-11-14-26-47(41)53-50)30-39(29-37)51-33-45(36-20-8-3-9-21-36)42-24-12-15-27-48(42)54-51/h1-33H |
InChI Key |
YZCWKMLLWOUBAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC(=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7)C8=NC9=CC=CC=C9C(=C8)C1=CC=CC=C1 |
Origin of Product |
United States |
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